molecular formula C15H14N4O2 B5055398 4,6-dimethoxy-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine

4,6-dimethoxy-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine

Cat. No.: B5055398
M. Wt: 282.30 g/mol
InChI Key: CAZQIDQQZMZXNN-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy groups at positions 4 and 6, and a phenyl ring substituted with a pyrazolyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine typically involves multi-step reactions. One common method includes the condensation of 4,6-dimethoxypyrimidine with a suitable phenylpyrazole derivative under acidic or basic conditions. The reaction may require catalysts such as zinc chloride or other Lewis acids to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The methoxy groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4,6-Dimethoxy-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine:

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activities, including enzyme inhibition.

    N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl):

Uniqueness

4,6-Dimethoxy-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its methoxy groups and pyrazolyl substitution make it a versatile intermediate for further functionalization and application in various fields.

Properties

IUPAC Name

4,6-dimethoxy-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-20-13-9-14(21-2)18-15(17-13)11-5-3-4-10(8-11)12-6-7-16-19-12/h3-9H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZQIDQQZMZXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C2=CC=CC(=C2)C3=CC=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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